lfm-a13 - 244240-24-2

lfm-a13

Catalog Number: EVT-287185
CAS Number: 244240-24-2
Molecular Formula: C11H8Br2N2O2
Molecular Weight: 360.00 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

LFM-A13 is a synthetic compound derived from the active metabolite of Leflunomide [(2Z)-2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]but-2-enamide], an isoxazole immunomodulatory agent. [, , ] Classified as a tyrosine kinase inhibitor, LFM-A13 exhibits high specificity for Bruton's Tyrosine Kinase (BTK). [, ] Initially designed and synthesized as a potential anti-leukemic agent, research has expanded to explore its efficacy in various biological processes and disease models. [, , ] LFM-A13 serves as a valuable tool for dissecting signaling pathways involving BTK and other targeted kinases, playing a crucial role in understanding their functions in health and disease.

Leflunomide (CAS 75706-12-6)

Compound Description: Leflunomide is an isoxazole immunomodulatory agent used in the treatment of rheumatoid arthritis. It acts as a prodrug, undergoing rapid conversion to its active metabolite, teriflunomide (A77 1726). Leflunomide exhibits antiproliferative and anti-inflammatory effects. [, , ]

Relevance: LFM-A13 is a rationally designed analog of the active metabolite of leflunomide. [, , ] Both compounds share structural similarities and exhibit inhibitory activity against Bruton's tyrosine kinase (BTK), although LFM-A13 demonstrates greater specificity for BTK. [, , ]

Teriflunomide (A77 1726)

Compound Description: Teriflunomide (A77 1726) is the primary active metabolite of leflunomide. It acts as an inhibitor of dihydroorotate dehydrogenase, an enzyme involved in pyrimidine synthesis, thereby interfering with T cell proliferation. [, ]

Relevance: While teriflunomide is the main active metabolite of leflunomide, LFM-A13 is a structurally distinct analog designed to target BTK more specifically. [] Despite their structural differences, both compounds share a common origin and demonstrate some overlapping biological effects related to immune modulation. [, , ]

WHI-P97

Compound Description: WHI-P97 is a quinazoline derivative identified as an inhibitor of epidermal growth factor receptor (EGFR). It exhibits antiproliferative effects and inhibits the invasiveness of EGFR-positive human breast cancer cells in vitro. []

Relevance: While both WHI-P97 and LFM-A13 demonstrate anticancer activity, they target different kinases. [] WHI-P97 focuses on EGFR inhibition, whereas LFM-A13 primarily targets BTK, highlighting their distinct mechanisms of action despite their shared aim of combating cancer cell proliferation and survival. []

LFM-A12

Compound Description: LFM-A12 is an analog of the active leflunomide metabolite and demonstrates inhibitory activity against EGFR. It shows antiproliferative effects and inhibits the invasiveness of EGFR-positive human breast cancer cells in vitro. []

WHI-P131

Compound Description: WHI-P131 is a dimethoxyquinazoline compound recognized for its inhibitory activity against Janus kinase 3 (JAK3). It demonstrates selectivity for JAK3 over other tyrosine kinases, including JAK1, JAK2, spleen tyrosine kinase (SYK), BTK, lymphocyte-specific protein tyrosine kinase (Lck), and insulin receptor kinase. []

Overview

LFM-A13, chemically known as methyl-N-(2,5-dibromophenyl)propenamide, is a novel compound recognized for its potent activity as an inhibitor of Bruton's tyrosine kinase (BTK), making it significant in the realm of cancer therapeutics. It has been primarily investigated for its antileukemic properties, particularly in the treatment of various hematological malignancies. LFM-A13 stands out as the first specific inhibitor targeting BTK, which plays a crucial role in B-cell receptor signaling pathways that contribute to the survival and proliferation of malignant B cells .

Source and Classification

LFM-A13 is classified under small molecule inhibitors and falls within the category of anti-cancer agents. Its development was part of a systematic effort to design effective BTK inhibitors that promote apoptosis in cancer cells. The compound was synthesized using advanced computational modeling techniques to enhance its binding affinity to the BTK kinase domain .

Synthesis Analysis

Methods and Technical Details

The synthesis of LFM-A13 involves several key steps, starting from commercially available precursors. The process typically includes:

  1. Formation of the Propenamide Backbone: The initial step involves the formation of the propenamide structure through condensation reactions.
  2. Bromination: The introduction of bromine atoms at the 2 and 5 positions on the phenyl ring is achieved via electrophilic aromatic substitution.
  3. Purification: The product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound suitable for biological testing.

Analytical methods such as high-performance liquid chromatography (HPLC) are employed to assess the purity and concentration of LFM-A13 during synthesis .

Molecular Structure Analysis

Structure and Data

LFM-A13 features a unique molecular structure characterized by its dibromophenyl group attached to a propenamide moiety. The molecular formula is C12H10Br2N2O, with a molecular weight of approximately 358.03 g/mol.

  • Key Structural Features:
    • The presence of bromine substituents enhances the lipophilicity and potential interactions with biological targets.
    • The propenamide functional group is crucial for its inhibitory activity against BTK.

The three-dimensional conformation allows for favorable interactions with specific amino acid residues in the BTK active site, particularly Asp539 and Arg525, facilitating effective inhibition .

Chemical Reactions Analysis

Reactions and Technical Details

LFM-A13 primarily acts through its interaction with BTK, leading to several downstream effects:

  1. Inhibition of Phosphorylation: By binding to BTK, LFM-A13 prevents the phosphorylation of downstream signaling molecules involved in cell survival and proliferation.
  2. Induction of Apoptosis: The inhibition of BTK activity results in increased apoptotic signaling within malignant B cells.

The compound has demonstrated dose-dependent effects on cell viability in various leukemia models, highlighting its potential as a therapeutic agent .

Mechanism of Action

Process and Data

The mechanism through which LFM-A13 exerts its pharmacological effects involves:

  1. Binding to BTK: LFM-A13 binds specifically to the ATP-binding site of BTK, inhibiting its kinase activity.
  2. Disruption of Signaling Pathways: This inhibition disrupts critical signaling pathways that are essential for B-cell activation and survival.
  3. Promotion of Apoptosis: By blocking these pathways, LFM-A13 promotes apoptosis in malignant cells, thereby reducing tumor burden.

Pharmacokinetic studies indicate that LFM-A13 is rapidly absorbed in vivo, with a half-life that supports its potential for therapeutic use .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

LFM-A13 exhibits several notable physical and chemical properties:

  • Melting Point: Determined according to United States Pharmacopeia standards.
  • Solubility: Soluble in organic solvents such as methanol and acetonitrile, but less soluble in water.
  • Stability: Stable under ambient conditions but should be stored at low temperatures to maintain integrity.

These properties are critical for formulation development and determining appropriate dosing regimens .

Applications

Scientific Uses

LFM-A13 has significant applications within scientific research, particularly in oncology:

  • Cancer Research: As a specific inhibitor of BTK, it is utilized in studies aimed at understanding B-cell malignancies and developing targeted therapies.
  • Drug Development: It serves as a lead compound for further modifications aimed at enhancing efficacy and reducing side effects.
  • Combination Therapies: Research is ongoing into its use in combination with other agents to enhance therapeutic outcomes in hematological cancers .
Introduction to Bruton’s Tyrosine Kinase (BTK) and LFM-A13

Molecular Pharmacology of BTK in Cellular Signaling

BTK integrates signals from multiple membrane receptors beyond the BCR, including chemokine receptors (CXCR4, CXCR5) and Toll-like receptors (TLRs). This broad involvement underscores its central role in immune cell function:

  • BCR Signaling: BTK activation initiates a cascade where PLCγ2 hydrolyzes PIP2 into IP3 and DAG. IP3 mobilizes intracellular calcium, while DAG activates PKCβ and subsequently the ERK pathway. Concurrently, BTK contributes to NF-κB activation via the CARD11-BCL10-MALT1 complex, promoting cell survival and proliferation [1] [5] [10].
  • Chemokine Signaling: In response to CXCL12/CXCL13 binding, Gβγ subunits from CXCR4/CXCR5 directly interact with BTK’s PH and TH domains. This activates PI3K and MAPK pathways, regulating B-cell migration and tissue homing [5].
  • TLR Signaling: BTK interacts with MyD88 and IRAK1 upon TLR activation, amplifying NF-κB and AP-1 transcription. This enhances cytokine production (e.g., TNF-α, IL-6) and antigen presentation [5] [8].

Table 1: Key Signaling Pathways Dependent on BTK Activity

PathwayUpstream TriggerBTK-Dependent EffectorsBiological Outcome
BCRAntigen bindingPLCγ2, PKCβ, CARD11Proliferation, differentiation
Chemokine (CXCR4)CXCL12PI3K, ERK, JNKMigration, adhesion
TLRLPS/Pathogen PAMPsMyD88, IRAK1, NF-κBCytokine production, inflammation

LFM-A13 demonstrated BTK’s critical role in macrophage-mediated inflammation. In LPS-stimulated RAW264.7 macrophages, it suppressed:

  • MCP-1 secretion and ICAM-1 expression (key chemotaxis/adhesion molecules) [3].
  • Phosphorylation of TGFβ-activated kinase 1 (TAK1) and IκBα, preventing NF-κB nuclear translocation [3].These effects were phenocopied by Tec kinase siRNA, confirming functional overlap within the Tec kinase family [3].

Historical Development of BTK Inhibitors

The BTK inhibitor landscape evolved through distinct generations, with LFM-A13 marking the initial proof-of-concept stage:

  • Pre-BTK Inhibitor Era (1993–1999): BTK’s linkage to X-linked agammaglobulinemia (XLA) in 1993 validated it as a target [1] [5]. No selective inhibitors existed.
  • LFM-A13 (1999): Developed as a rationally designed analog of the anti-inflammatory compound leflunomide. Initially characterized as a Polo-like kinase inhibitor, Mahajan et al. identified its activity against BTK (IC₅₀ = 17.2 μM) and other Tec kinases [5] [6]. Despite modest potency, it became a vital research tool.
  • Ibrutinib and Covalent Inhibitors (2007–present): Ibrutinib (PCI-32765), discovered in 2007, irreversibly bound Cys481 in BTK’s kinase domain (IC₅₀ < 1 nM). Its clinical success spurred second-generation covalent inhibitors (acalabrutinib, zanubrutinib) with improved selectivity [2] [5] [10].
  • Reversible Inhibitors (2020s): Non-covalent inhibitors (e.g., pirtobrutinib) emerged to overcome C481S resistance mutations, leveraging scaffolds distinct from LFM-A13 [8] [10].

Table 2: Evolution of BTK Inhibitors

CompoundYearMechanismBTK IC₅₀Clinical/Experimental Role
LFM-A131999Reversible, ATP-competitive17.2 μMFoundational research tool
Ibrutinib2007Irreversible (C481)0.5–1 nMFirst-in-class FDA-approved drug
Acalabrutinib2015Irreversible (C481)3–5 nMSecond-generation, improved selectivity
Pirtobrutinib2020Reversible, non-covalent7–25 nMTargets C481S resistance mutations

LFM-A13’s limitations spurred medicinal chemistry efforts. Its low potency and lack of specificity (inhibiting BMX, JAK2, and PLK) hindered therapeutic utility [5] [6]. However, it provided critical validation that pharmacologic BTK inhibition was feasible, directly informing the design of covalent inhibitors like ibrutinib.

Structural and Functional Characterization of LFM-A13

LFM-A13 (C₁₁H₈Br₂N₂O₂) features a propenamide backbone decorated with:

  • An α-cyano-β-hydroxy moiety enhancing hydrogen bonding with kinase hinge residues.
  • A β-methyl group optimizing steric fit in the hydrophobic pocket.
  • A 2,5-dibromophenyl ring occupying a deep hydrophobic region adjacent to the ATP site [5] [6] [9].

Table 3: Biochemical and Pharmacological Profile of LFM-A13

ParameterValue/SignificanceMethod
Chemical FormulaC₁₁H₈Br₂N₂O₂Synthetic chemistry
Molecular Weight360.0 g/molMass spectrometry
BTK Inhibition (IC₅₀)17.2 μMIn vitro kinase assay
SelectivityInhibits BTK, BMX, JAK2, PLK1Kinome-wide screening
Binding ModeReversible, ATP-competitiveKinetic studies
Cellular ActivityBlocks LPS-induced NF-κB in macrophages (25–75 μM)ELISA, qPCR, Western blot

Functionally, LFM-A13 acts as a reversible ATP-competitive inhibitor. Unlike covalent inhibitors (e.g., ibrutinib), it does not engage Cys481, relying instead on hydrophobic interactions and hydrogen bonding with residues in the kinase hinge region (e.g., Met477) [6] [9]. This reversible mechanism limited its cellular potency, requiring high micromolar concentrations to suppress BTK-dependent signaling. Nevertheless, it effectively:

  • Inhibited BTK autophosphorylation (Tyr223) and transphosphorylation of PLCγ2 (Tyr759) [5].
  • Abrogated calcium flux and NF-κB activation in B cells stimulated via BCR crosslinking [6].
  • Demonstrated anti-leukemic effects in xenograft models, albeit at high doses [5].

The dibromophenyl moiety was critical for activity; analogs with smaller halogens or unsubstituted rings showed reduced potency, underscoring the importance of hydrophobic occupancy near the ATP pocket [6] [9]. Despite its limitations, LFM-A13’s scaffold informed later reversible inhibitors like GDC-0853 (fenebrutinib), which retained the hydrogen-bonding motifs but incorporated optimized heterocycles for enhanced potency and kinome selectivity [2] [8].

Concluding Remarks

LFM-A13 stands as a milestone in targeted kinase drug discovery. As the first documented BTK inhibitor, it provided indispensable proof that BTK’s kinase activity could be pharmacologically modulated, paving the way for clinically transformative covalent and non-covalent inhibitors. While its modest potency and selectivity confined it to preclinical research, its structural insights and mechanistic validation remain foundational to understanding BTK pharmacology and inhibitor design.

Properties

CAS Number

244240-24-2

Product Name

lfm-a13

IUPAC Name

(Z)-2-cyano-N-(2,5-dibromophenyl)-3-hydroxybut-2-enamide

Molecular Formula

C11H8Br2N2O2

Molecular Weight

360.00 g/mol

InChI

InChI=1S/C11H8Br2N2O2/c1-6(16)8(5-14)11(17)15-10-4-7(12)2-3-9(10)13/h2-4,16H,1H3,(H,15,17)/b8-6-

InChI Key

UVSVTDVJQAJIFG-VURMDHGXSA-N

SMILES

CC(=C(C#N)C(=O)NC1=C(C=CC(=C1)Br)Br)O

Solubility

Soluble in DMSO, not in water

Synonyms

LFM A13; LFM-A13; LFM A13

Canonical SMILES

CC(=C(C#N)C(=O)NC1=C(C=CC(=C1)Br)Br)O

Isomeric SMILES

C/C(=C(\C#N)/C(=O)NC1=C(C=CC(=C1)Br)Br)/O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.